Paritaprevir

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

パリタプレビルは、C型肝炎ウイルス(HCV)感染による感染性肝疾患である慢性C型肝炎の治療のための併用療法の一部として使用される直接作用型抗ウイルス薬です。 特にHCV遺伝子型1および4に対して有効です . パリタプレビルは、ウイルスの複製に重要な酵素であるNS3/4Aセリンプロテアーゼを阻害することによって作用します .

準備方法

パリタプレビルの合成は、オキシムベースのP-シェルフ部分を含む阻害剤から始まり、いくつかのステップを伴います。 アボットラボラトリーズとエナンタファーマシューティカルズの共同研究により、新規P-フェナントリジンとP3-アミドキャップ基を組み込んだパリタプレビルが生成されました . パリタプレビルの工業生産は、通常、リトナビルによって薬物動態的に増強され、その有効性を高めます .

化学反応の分析

パリタプレビルは、主にNS3/4Aセリンプロテアーゼとの相互作用を含むさまざまな化学反応を受けます。 この化合物は、その活性部位に結合することによりプロテアーゼを阻害し、ウイルスの複製に必要なウイルスポリタンパク質を機能的なタンパク質に切断することを阻害することが知られています . これらの反応で使用される一般的な試薬には、パリタプレビルのバイオアベイラビリティを高めるリトナビルが含まれます .

科学研究の応用

パリタプレビルは、慢性C型肝炎ウイルス感染に対する治療効果について広く研究されてきました。 併用療法で有望な結果を示し、高い持続ウイルス血症反応率を達成しました . さらに、最近の研究では、急性肺損傷の治療におけるその可能性が探求されており、炎症細胞の浸潤と肺間質の肥厚を軽減する能力を示しています . パリタプレビルの用途は、医薬品化学、薬理学、ウイルス学など、さまざまな分野に広がっています。

科学的研究の応用

Paritaprevir has been extensively studied for its therapeutic effects on chronic Hepatitis C Virus infection. It has shown promising results in combination therapies, achieving high sustained virologic response rates . Additionally, recent research has explored its potential in treating acute lung injury, demonstrating its ability to reduce inflammatory cell infiltration and pulmonary interstitial thickening . This compound’s applications extend to various fields, including medicinal chemistry, pharmacology, and virology.

作用機序

パリタプレビルは、C型肝炎ウイルスのNS3/4Aセリンプロテアーゼを阻害することによって効果を発揮します . ウイルス複製と単一ポリペプチドへの翻訳の後、NS3およびNS4Aタンパク質は、ウイルス集合に必要な遺伝物質を構造タンパク質と非構造タンパク質に切断する役割を担います . このプロテアーゼを阻害することにより、パリタプレビルはウイルス複製と機能を阻害し、最終的にウイルスを抑制します .

類似の化合物との比較

パリタプレビルは、テラプレビルやボセプレビルなどの他のNS3/4Aプロテアーゼ阻害剤を含む直接作用型抗ウイルスのクラスに属しています . これらの古い薬剤と比較して、パリタプレビルは、より高い持続ウイルス血症反応率、耐性に対する高い障壁、副作用の少なさ、そして投与量の減少を示しました . リトナビルによる薬物動態学的増強は、その有効性をさらに高め、C型肝炎ウイルス感染の併用療法における優れた選択肢となっています .

類似の化合物には以下が含まれます。

- テラプレビル

- ボセプレビル

- シメプレビル

- グラゾプレビル

類似化合物との比較

Paritaprevir is part of a class of direct-acting antivirals that includes other NS3/4A protease inhibitors such as Telaprevir and Boceprevir . Compared to these older agents, this compound has shown better sustained virologic response rates, higher barriers to resistance, fewer side effects, and a reduced pill burden . Its pharmacokinetic boosting with ritonavir further enhances its efficacy, making it a superior option in combination therapies for Hepatitis C Virus infection .

Similar compounds include:

- Telaprevir

- Boceprevir

- Simeprevir

- Grazoprevir

This compound’s unique combination of efficacy, safety, and reduced pill burden distinguishes it from these similar compounds .

特性

Key on ui mechanism of action |

Paritaprevir is a potent inhibitor of the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving it into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function. |

|---|---|

CAS番号 |

1216941-48-8 |

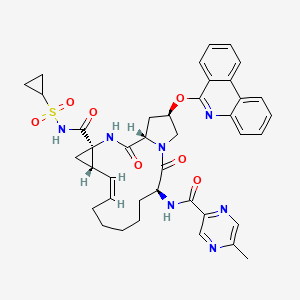

分子式 |

C40H43N7O7S |

分子量 |

765.9 g/mol |

IUPAC名 |

(1S,4R,6S,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |

InChI |

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/t25-,26-,32+,34+,40-/m1/s1 |

InChIキー |

UAUIUKWPKRJZJV-AOMWZFMUSA-N |

SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |

異性体SMILES |

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCCC=C[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |

正規SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |

外観 |

White to off-white powder |

純度 |

>97% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ATB450; ABT-450; ABT 450; Paritaprevir; Veruprevir; Brand name: VIEKIRA PAK. |

製品の起源 |

United States |

Q1: What is the mechanism of action of Paritaprevir?

A1: this compound is a direct-acting antiviral agent that specifically targets the hepatitis C virus (HCV) NS3/4A serine protease. [, , , , ] This protease is essential for HCV replication as it cleaves the viral polyprotein into functional proteins necessary for viral maturation and assembly. By inhibiting NS3/4A protease activity, this compound disrupts the HCV life cycle and prevents viral replication. [, , ]

Q2: Why is this compound co-administered with Ritonavir?

A3: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for this compound metabolism. Co-administration of Ritonavir significantly increases this compound exposure and half-life by inhibiting its breakdown, allowing for a more convenient dosing regimen and potentially improved efficacy. [, , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the specific molecular formula and weight of this compound are not provided in the provided research papers.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not discuss spectroscopic characterization of this compound.

Q5: Are there any studies exploring this compound's material compatibility?

A5: The provided papers mainly focus on the pharmacological aspects of this compound. Detailed studies on material compatibility are not discussed in these papers.

Q6: How is this compound absorbed and distributed in the body?

A7: While the exact mechanisms are not fully elucidated in the provided papers, this compound exhibits non-linear pharmacokinetics, indicating that its absorption and distribution may be influenced by factors beyond simple dose proportionality. [, ] Co-administration with Ritonavir significantly impacts its pharmacokinetic profile by inhibiting its metabolism and enhancing exposure. [, , ]

Q7: What are the main routes of this compound elimination?

A8: Following oral administration, this compound is primarily eliminated through the biliary-fecal route, with a smaller fraction excreted in urine. [, , ] Co-administration with Ritonavir further emphasizes biliary excretion.

Q8: What is the evidence supporting the efficacy of this compound in treating HCV infection?

A9: Multiple clinical trials, including Phase II and Phase III studies, have demonstrated the efficacy of this compound in combination with other direct-acting antiviral agents for the treatment of chronic HCV infection, particularly genotype 1. [, , , , , , , , , ] These studies have shown high sustained virologic response rates, indicating viral eradication, in various patient populations, including those with cirrhosis and those who have failed prior interferon-based therapies. [, , , , , , ]

Q9: What are the known resistance mechanisms to this compound?

A10: Resistance to this compound, as with other direct-acting antiviral agents, can emerge through mutations in the HCV genome, specifically within the NS3 protease gene. [, ] The most common treatment-emergent substitutions associated with this compound resistance occur at amino acid position 168 within the NS3 protease. [, ]

Q10: Are there any known cross-resistance concerns with this compound?

A11: The development of resistance to one HCV protease inhibitor, such as this compound, can potentially confer cross-resistance to other protease inhibitors due to shared structural and mechanistic similarities. []

Q11: Does this compound interact with drug transporters?

A12: Yes, this compound is known to inhibit organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are important transporters involved in the uptake of various drugs and endogenous compounds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。